molecular formula C10H12N2O5 B2772911 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate CAS No. 868679-31-6

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate

Cat. No.: B2772911
CAS No.: 868679-31-6
M. Wt: 240.215
InChI Key: MMQKWNKMEQIJLU-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a butanoate ester.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks it poses to human health and the environment. The specific safety and hazards of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate” are not provided in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate typically involves the condensation of 4-methoxybenzoic acid and 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is typically carried out at room temperature in an inert atmosphere. Another method involves the use of aldehyde, urea, ethyl acetoacetate, and p-toluenesulfonic acid monohydrate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a butanoate ester.

    6-methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound has a different core structure but shares the nitro and methyl substitutions.

Uniqueness

The uniqueness of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-4-8(13)17-7-5-6(2)11-10(14)9(7)12(15)16/h5H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKWNKMEQIJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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